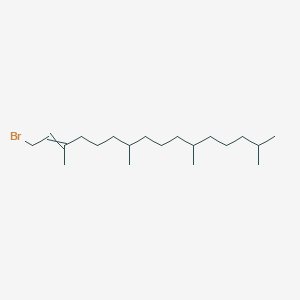
(E)-1-bromo-3,7,11,15-tetramethylhexadec-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-bromo-3,7,11,15-tetramethylhexadec-2-ene is an organic compound characterized by a bromine atom attached to a long carbon chain with multiple methyl groups and a double bond in the E-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-bromo-3,7,11,15-tetramethylhexadec-2-ene typically involves the bromination of a suitable precursor. One common method is the addition of bromine to an alkene precursor under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-bromo-3,7,11,15-tetramethylhexadec-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the double bond can yield saturated hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(E)-1-bromo-3,7,11,15-tetramethylhexadec-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-1-bromo-3,7,11,15-tetramethylhexadec-2-ene involves its interaction with molecular targets through its bromine atom and double bond. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-chloro-3,7,11,15-tetramethylhexadec-2-ene: Similar structure but with a chlorine atom instead of bromine.
(E)-1-iodo-3,7,11,15-tetramethylhexadec-2-ene: Similar structure but with an iodine atom instead of bromine.
(E)-1-fluoro-3,7,11,15-tetramethylhexadec-2-ene: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(E)-1-bromo-3,7,11,15-tetramethylhexadec-2-ene is unique due to the specific reactivity of the bromine atom, which offers distinct advantages in certain chemical reactions compared to its halogenated counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
1-bromo-3,7,11,15-tetramethylhexadec-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39Br/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19H,6-14,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYUEKLNYFZILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














